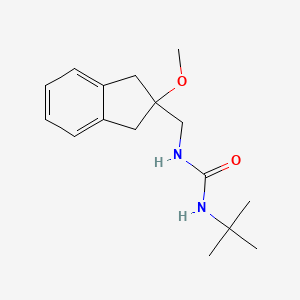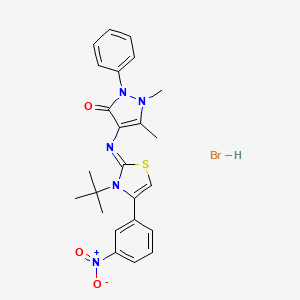
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, also known as Compound 1, is a novel small molecule that has been developed for potential use in the treatment of various diseases. This compound has shown promising results in scientific research studies and has been the subject of intense investigation in recent years.
Scientific Research Applications
Antibacterial Applications
Sulfonamides, including derivatives like 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide , have been used as antibacterial drugs for decades. They are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial cell growth .
Antitubercular Activity
Compounds structurally related to 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide have shown potential as affordable antitubercular agents. They have been assessed for their in vitro antitubercular activities and found to be effective against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL .
Anticancer Properties
Sulfonamide compounds, including those similar to our compound of interest, have demonstrated unique anticancer activities. They have been applied in clinical trials and shown promising results in combating cancer .
Physicochemical Analysis
The compound’s structure can be confirmed through various spectroscopic methods such as FTIR, NMR, and MS. Additionally, Density Functional Theory (DFT) studies can provide insights into the molecule’s electrostatic potential and frontier molecular orbitals, indicating nucleophilic reactivity and chemical stability .
Crystal Structure Analysis
X-ray diffraction (XRD) can be used to analyze the crystal structure of the compound, which is essential for understanding its physical properties and potential interactions with biological targets .
Drug Design and Synthesis
The compound can serve as a scaffold for the design and synthesis of new drugs. Its structure allows for modifications that can enhance its biological activity or reduce side effects .
Computational Modeling
DFT and other computational methods can be used to predict the behavior of the compound in various environments, which is crucial for drug development and understanding its mechanism of action .
Biological Activity Spectrum
Research indicates that sulfonamide compounds have a broad spectrum of biological activities, including antidiabetic, antiviral, and other physiological activities, which could be explored for our compound as well .
properties
IUPAC Name |
3-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-7-5-11-22(17-19)31(29,30)25-20-8-4-6-18(16-20)23(28)27-14-12-26(13-15-27)21-9-2-1-3-10-21/h1-11,16-17,25H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHXBXLUZNJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2993052.png)
![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-ethoxypiperidin-1-yl)propan-1-one](/img/structure/B2993060.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2993062.png)
![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)


